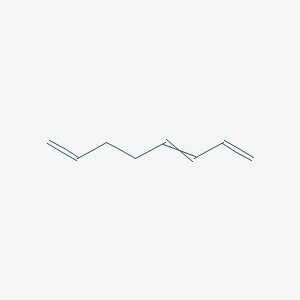
Octa-1,3,7-triene
Overview
Description
Octa-1,3,7-triene, also known as α-Ocimene, is an organic compound with the molecular formula C₈H₁₂. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is a member of the larger family of terpenes and is commonly found in various plants and flowers, contributing to their aroma. It is a colorless liquid with a pleasant, sweet, and floral odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octa-1,3,7-triene can be synthesized through several methods. One common approach involves the dehydrogenation of octane derivatives. Another method includes the cyclization of specific dienes under controlled conditions. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium catalyst has been reported .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils of plants like basil, lavender, and parsley. The extraction process typically includes steam distillation followed by purification steps like fractional distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Octa-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons like octane.
Substitution: Halogenated derivatives such as bromooctatriene.
Scientific Research Applications
Octa-1,3,7-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its role in plant defense mechanisms and its potential as a natural insect repellent.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of octa-1,3,7-triene involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes. In plants, it acts as a signaling molecule, triggering defense responses against herbivores and pathogens.
Comparison with Similar Compounds
1,3,5-Hexatriene: Another triene with similar structural features but different chemical properties.
1,3,5,7-Octatetraene: A tetraene with four double bonds, exhibiting different reactivity.
α-Pinene: A monoterpene with a similar molecular weight but distinct structural and functional characteristics.
Uniqueness: Octa-1,3,7-triene is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and biological activity. Its presence in various essential oils and its role in plant defense mechanisms further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
octa-1,3,7-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHDEXGCKAXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905253 | |
| Record name | Octa-1,3,7-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-35-3 | |
| Record name | 1,3,7-Octatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octa-1,3,7-triene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octa-1,3,7-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octa-1,3,7-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
![2,2'-[CYCLOHEXANE-1,4-DIYLBIS(OXY)]BISETHANOL](/img/structure/B93173.png)
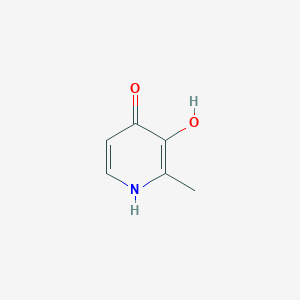
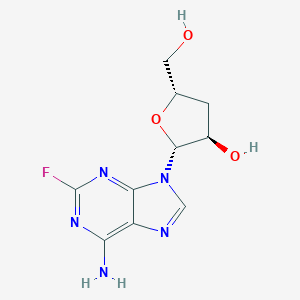
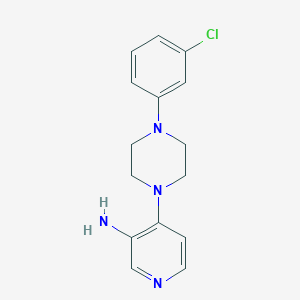
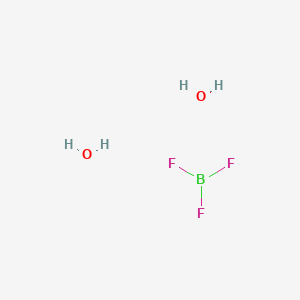
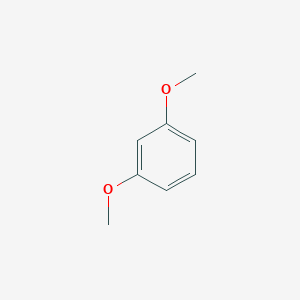
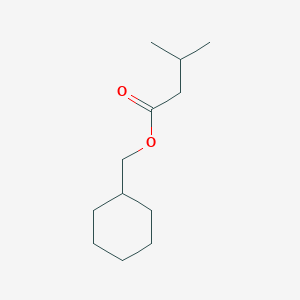
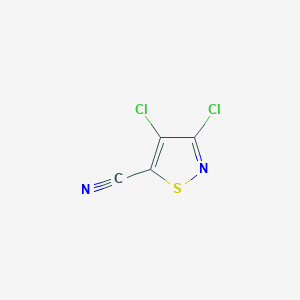
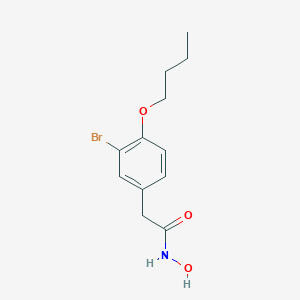
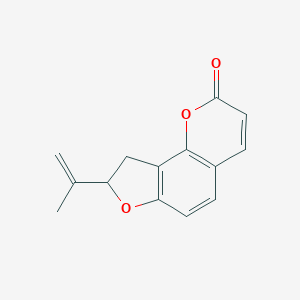
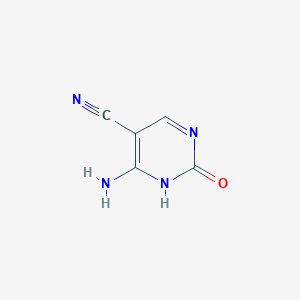
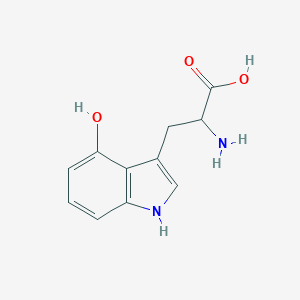
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
